

Barringtonite: A Potential Mineral for CO₂ Sequestration - Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Barringtonite*

Cat. No.: *B8008377*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing concentration of atmospheric carbon dioxide (CO₂) is a significant driver of climate change, necessitating the development of effective carbon capture and sequestration (CCS) technologies. Mineral carbonation, a process that mimics natural weathering, offers a promising pathway for the long-term and stable storage of CO₂ in solid carbonate minerals. Magnesium-rich minerals are of particular interest due to their natural abundance and reactivity with CO₂. Among the various magnesium carbonates, the hydrated forms are gaining attention due to their favorable formation kinetics at ambient conditions.

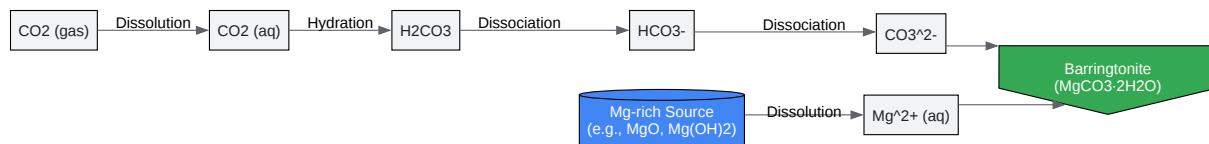
This document provides a detailed overview of **barringtonite** (MgCO₃·2H₂O), a hydrated magnesium carbonate, as a potential candidate for CO₂ sequestration. Due to the limited specific research on **barringtonite** for this application, this note also draws upon the more extensive knowledge base of other hydrated magnesium carbonates, such as nesquehonite (MgCO₃·3H₂O) and hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O), to provide a comprehensive guide for researchers. This document outlines the current understanding, potential synthesis routes, characterization methods, and experimental protocols relevant to the study of **barringtonite** and other hydrated magnesium carbonates for CO₂ sequestration.

Barringtonite: An Overview

Barringtonite is a hydrated magnesium carbonate with the chemical formula $MgCO_3 \cdot 2H_2O$. It is a lesser-known polymorph compared to nesquehonite and lansfordite ($MgCO_3 \cdot 5H_2O$). While research on its direct application in CO₂ sequestration is sparse, its existence as a hydrated magnesium carbonate suggests its potential role in mineral carbonation processes. It has been observed as a subordinate phase forming from the incongruent dissolution of nesquehonite, indicating its potential formation under specific geochemical conditions.

Quantitative Data on Hydrated Magnesium Carbonates for CO₂ Sequestration

Quantitative data specifically for **barringtonite**'s CO₂ sequestration capacity is not readily available in the current literature. However, data from other well-studied hydrated magnesium carbonates can provide a valuable benchmark for its potential performance. The theoretical CO₂ uptake capacity is calculated based on the stoichiometry of the carbonation reaction.


Mineral	Formula	Molecular Weight (g/mol)	Theoretical CO ₂ Uptake (g CO ₂ / g mineral)	Theoretical CO ₂ Uptake (wt%)
Barringtonite	MgCO ₃ ·2H ₂ O	120.34	0.366	36.6%
Nesquehonite	MgCO ₃ ·3H ₂ O	138.36	0.318	31.8%
Hydromagnesite	Mg ₅ (CO ₃) ₄ (OH) ₂ ·4H ₂ O	467.63	0.376	37.6%
Magnesite	MgCO ₃	84.31	0.522	52.2%

Note: The theoretical CO₂ uptake is calculated as (Molecular Weight of CO₂) / (Molecular Weight of the mineral). This table highlights the potential of **barringtonite**, which, based on its stoichiometry, could have a significant CO₂ storage capacity.

Signaling Pathways and Reaction Mechanisms

The formation of hydrated magnesium carbonates from magnesium-rich sources and CO₂ involves a series of chemical reactions. The overall process can be conceptualized as the

dissolution of a magnesium source followed by the precipitation of the carbonate mineral.

[Click to download full resolution via product page](#)

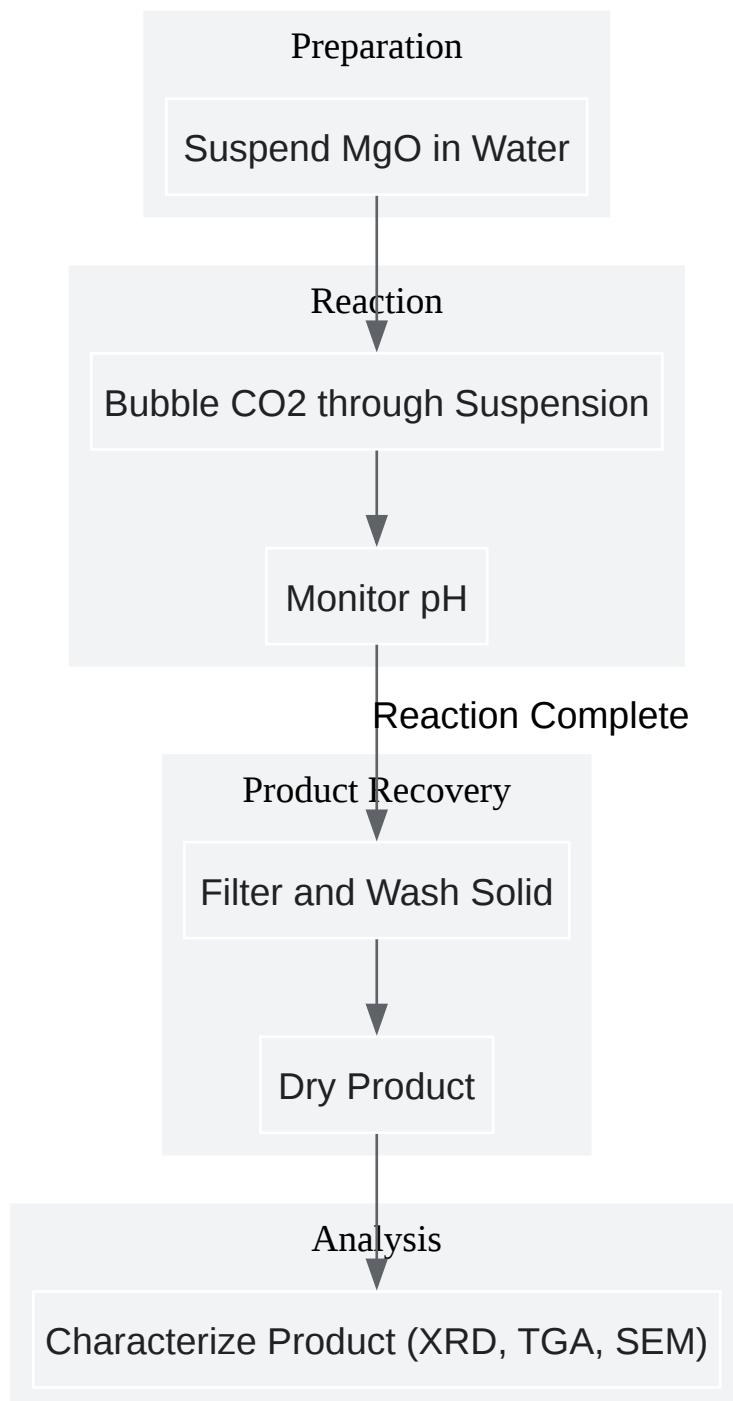
Caption: General reaction pathway for the formation of **Barringtonite**.

Experimental Protocols

Due to the lack of specific protocols for **barringtonite** synthesis for CO2 sequestration, the following protocols are adapted from established methods for the synthesis of other hydrated magnesium carbonates, primarily nesquehonite. These can serve as a starting point for developing **barringtonite**-specific synthesis methods.

Protocol 1: Aqueous Carbonation of Magnesium Oxide

This protocol describes the synthesis of hydrated magnesium carbonates by bubbling CO2 through a suspension of magnesium oxide (MgO).


Materials:

- Magnesium Oxide (MgO) powder
- Deionized water
- CO2 gas cylinder with a regulator and flow meter
- Reaction vessel (e.g., glass reactor with a stirrer)
- Magnetic stirrer and stir bar

- pH meter
- Buchner funnel and filter paper
- Drying oven

Procedure:

- Prepare a suspension of MgO in deionized water in the reaction vessel. A typical solid-to-liquid ratio is 1:10 (w/v).
- Stir the suspension vigorously to ensure homogeneity.
- Bubble CO₂ gas through the suspension at a controlled flow rate (e.g., 100-500 mL/min).
- Monitor the pH of the suspension. The pH will initially be high due to the formation of Mg(OH)₂ and will decrease as carbonation proceeds.
- Continue the reaction for a predetermined time (e.g., 1-4 hours) or until the pH stabilizes.
- After the reaction, stop the CO₂ flow and stirring.
- Filter the solid product using a Buchner funnel and wash it several times with deionized water to remove any unreacted species.
- Dry the collected solid in an oven at a low temperature (e.g., 40-60 °C) to avoid dehydration of the hydrated carbonates.
- Characterize the final product using analytical techniques such as XRD, TGA, and SEM.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Barringtonite: A Potential Mineral for CO₂ Sequestration - Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8008377#barringtonite-as-a-potential-co2-sequestration-mineral\]](https://www.benchchem.com/product/b8008377#barringtonite-as-a-potential-co2-sequestration-mineral)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com